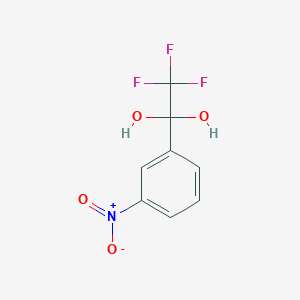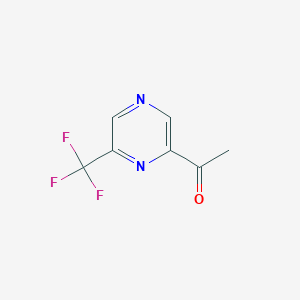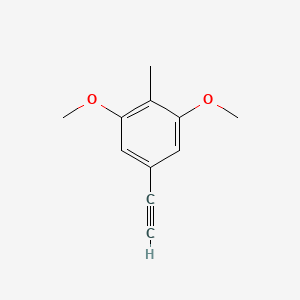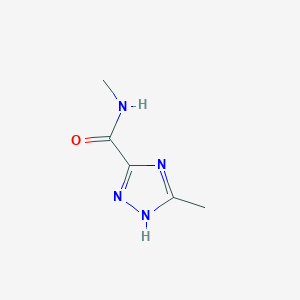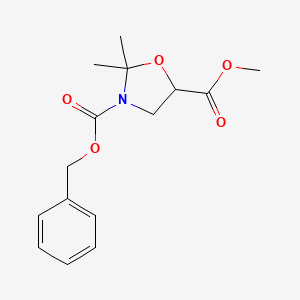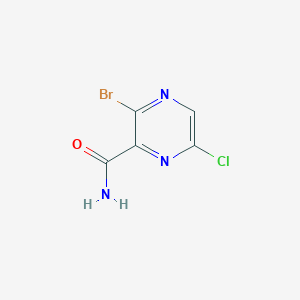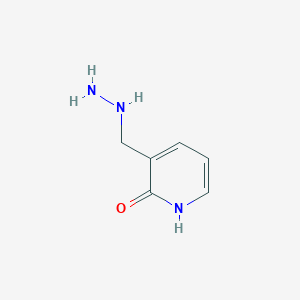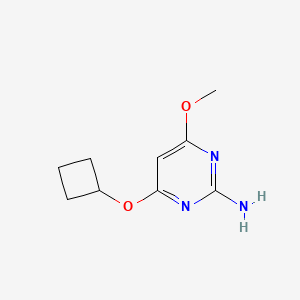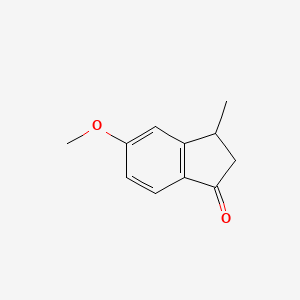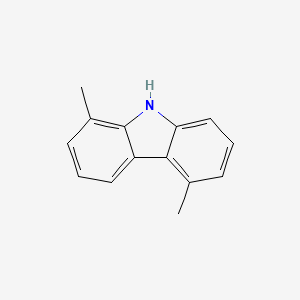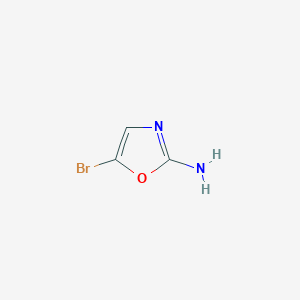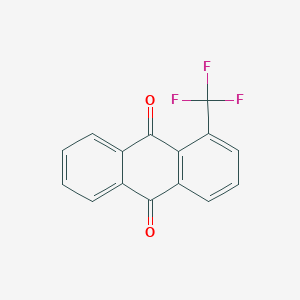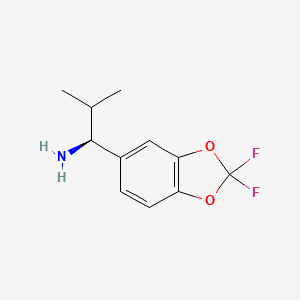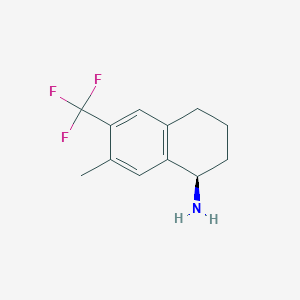![molecular formula C16H15NO3S B13121880 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol CAS No. 80360-24-3](/img/structure/B13121880.png)
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is a chemical compound with the molecular formula C16H15NO3S It is characterized by the presence of an indole ring substituted with a phenylsulfonyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol typically involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the sulfonyl chloride, forming the phenylsulfonyl indole intermediate. This intermediate is then reacted with an appropriate alcohol, such as ethanol, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of 1-[1-(Phenylsulfonyl)indole-2-YL]acetaldehyde or 1-[1-(Phenylsulfonyl)indole-2-YL]acetic acid.
Reduction: Formation of 1-[1-(Phenylthiol)indole-2-YL]ethanol.
Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
1-[1-(Phenylsulfonyl)indole-2-YL]ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with various receptors in the body, modulating their function. These interactions can lead to biological effects such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
- 1-(Phenylsulfonyl)indole-3-YL]ethanol
- 1-(Phenylsulfonyl)indole-2-YL]methanol
- 1-(Phenylsulfonyl)indole-2-YL]propane
Comparison: 1-[1-(Phenylsulfonyl)indole-2-YL]ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility and reactivity compared to similar compounds with different alkyl groups. The position of the phenylsulfonyl group on the indole ring also affects the compound’s chemical properties and biological activity .
Propiedades
Número CAS |
80360-24-3 |
|---|---|
Fórmula molecular |
C16H15NO3S |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-[1-(benzenesulfonyl)indol-2-yl]ethanol |
InChI |
InChI=1S/C16H15NO3S/c1-12(18)16-11-13-7-5-6-10-15(13)17(16)21(19,20)14-8-3-2-4-9-14/h2-12,18H,1H3 |
Clave InChI |
XQILEIGQLCNNHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


